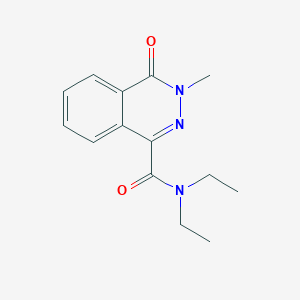
N,N-diethyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound with the molecular formula C14H17N3O2 This compound is known for its unique structure, which includes a phthalazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the reaction of phthalic anhydride with diethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N,N-diethyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-3-methyl-4-oxo-1-phthalazinecarboxylic acid, while reduction can produce N,N-diethyl-3-methyl-4-hydroxy-3,4-dihydro-1-phthalazinecarboxamide.
科学研究应用
N,N-diethyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism by which N,N-diethyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exerts its effects involves interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to modulate biological processes at the cellular level.
相似化合物的比较
Similar Compounds
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide: Studied for its antitumor activity.
Ethyl 3-methyl-4-oxocrotonate: Used in organic synthesis.
Uniqueness
N,N-diethyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide stands out due to its unique phthalazine ring system, which imparts distinct chemical and biological properties
属性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.3g/mol |
IUPAC 名称 |
N,N-diethyl-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-4-17(5-2)14(19)12-10-8-6-7-9-11(10)13(18)16(3)15-12/h6-9H,4-5H2,1-3H3 |
InChI 键 |
GNRHOFHRNLJTHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C |
规范 SMILES |
CCN(CC)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


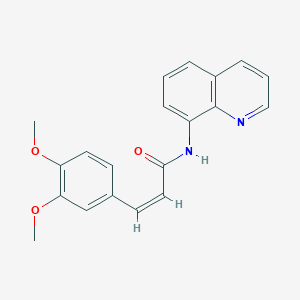
![1-Cyclopropyl-3-[2-(4-ethylphenoxy)ethyl]thiourea](/img/structure/B496750.png)
![1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropylthiourea](/img/structure/B496751.png)
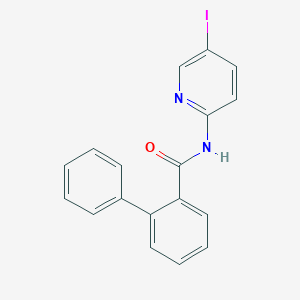
![2,5-dimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B496754.png)
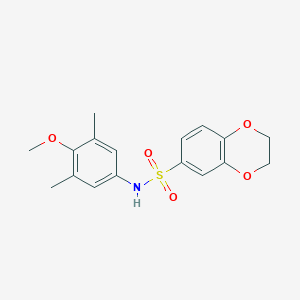
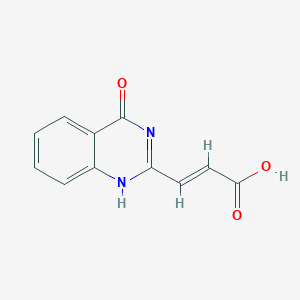
![1-[(4-Phenylpiperazino)sulfonyl]anthra-9,10-quinone](/img/structure/B496761.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B496763.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B496764.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B496765.png)
![4-{4-[(4-Methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B496766.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE](/img/structure/B496768.png)
![N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B496771.png)
